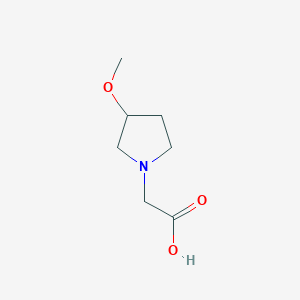

(3-Methoxy-pyrrolidin-1-yl)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxypyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-6-2-3-8(4-6)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRBWTUNKVHERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy Pyrrolidin 1 Yl Acetic Acid and Its Chemical Analogs

Precursors and Starting Materials in Pyrrolidine (B122466) Synthesis

To achieve high optical purity in the final pyrrolidine-containing compounds, the use of chiral precursors is a prevalent strategy. mdpi.com This approach introduces a pre-existing chiral center, guiding the stereochemistry of subsequent reactions. mdpi.com Diastereoselective and enantioselective 1,3-dipolar cycloadditions are powerful methods for generating multiple stereogenic centers simultaneously. acs.org In these reactions, the chirality can be introduced through either a chiral dipole precursor or a chiral dipolarophile. acs.org The resulting proline derivatives have wide applications, including as organocatalysts and as components of antiviral and antitumor agents. acs.org

| Precursor Type | Synthetic Strategy | Key Features |

| Chiral Dipole Precursor | 1,3-Dipolar Cycloaddition | High diastereoselectivity, introduces chirality early in the synthesis. acs.org |

| Chiral Dipolarophile | 1,3-Dipolar Cycloaddition | Controls the stereochemistry of the newly formed pyrrolidine ring. acs.org |

Amino acids, particularly proline and hydroxyproline, are widely utilized as foundational building blocks for the synthesis of pyrrolidine derivatives. mdpi.com These naturally occurring chiral molecules provide a readily available source of the pyrrolidine ring with inherent stereochemistry. For instance, (S)-prolinol, obtained from the reduction of proline, is a common starting material for various drugs. mdpi.com Similarly, trans-4-hydroxy-L-proline is a versatile precursor that can be chemically modified to introduce desired functionalities. mdpi.com The modification of these natural amino acids allows for the production of optically pure products, though it can sometimes be challenging to introduce pharmacophores at various positions on the pyrrolidine ring. mdpi.com

Strategies for Pyrrolidine Ring Construction and Functionalization

The construction of the pyrrolidine ring itself and the subsequent introduction of functional groups are pivotal stages in the synthesis of (3-Methoxy-pyrrolidin-1-yl)-acetic acid and its analogs.

The formation of the five-membered pyrrolidine ring is often achieved through cyclization reactions of acyclic precursors. mdpi.com One of the most common methods is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which can be highly stereoselective. nih.gov This reaction allows for the controlled formation of multiple stereocenters in a single step. acs.orgnih.gov Other cyclization strategies include intramolecular radical cyclizations and transition-metal-catalyzed reactions. mdpi.comchempedia.info The choice of cyclization method depends on the desired substitution pattern and stereochemistry of the target pyrrolidine. nih.gov

Examples of Cyclization Reactions:

1,3-Dipolar Cycloaddition: Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. nih.gov

Intramolecular Cyclization: Cyclization of an acyclic amino alcohol or amine can lead to the formation of the pyrrolidine skeleton. mdpi.com

Reductive Amination: Double reductive amination reactions can be employed to construct polyhydroxylated pyrrolidines. nih.gov

Once the pyrrolidine ring is formed, further modifications are often necessary to introduce the desired functional groups. mdpi.com This can involve reactions at the nitrogen atom or at the carbon atoms of the ring. For instance, the nitrogen atom of the pyrrolidine ring can be alkylated or acylated to introduce various substituents. nih.gov Functionalization of the carbon skeleton can be achieved through various reactions, such as oxidation, reduction, and substitution reactions, often guided by the existing stereochemistry of the ring. nih.gov

Specific Synthetic Routes to (3-Methoxy-pyrrolidin-1-yl) Derivatives

While specific, detailed synthetic routes for this compound are not extensively documented in the public domain, the general principles of pyrrolidine synthesis provide a clear framework. A plausible approach would start with a chiral precursor like 3-hydroxypyrrolidine. The hydroxyl group at the 3-position can be methylated to form the methoxy (B1213986) group. Subsequently, the nitrogen atom of the 3-methoxypyrrolidine (B1366375) can be alkylated with a two-carbon unit bearing a carboxylic acid or a precursor group, such as an ester, which can then be hydrolyzed to yield the final this compound.

A key aspect of such a synthesis would be the control of stereochemistry at the 3-position of the pyrrolidine ring. This is typically achieved by starting with an enantiomerically pure 3-hydroxypyrrolidine derivative.

Synthesis of the (3-Methoxy-pyrrolidin-1-yl) Moiety as a Building Block

The synthesis of the 3-methoxypyrrolidine moiety typically begins with a readily available and chiral starting material, most commonly (2S,4R)-4-hydroxy-L-proline, which is abundant in collagen. medchemexpress.com This ensures the stereochemical integrity of the final product. A representative synthetic pathway involves several key transformations:

Nitrogen Protection: The secondary amine of the proline ring is first protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose, reacting (2S,4R)-4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium bicarbonate. google.com

O-Methylation: The hydroxyl group at the 4-position (which becomes the 3-position after removal of the carboxyl group) is converted to a methoxy group. This is typically achieved through a Williamson ether synthesis, where the protected hydroxyproline is treated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with a methylating agent like methyl iodide (MeI). nih.gov

Decarboxylation: The carboxylic acid group at the 2-position must be removed to yield the desired 3-methoxypyrrolidine scaffold. This can be accomplished through various decarboxylation methods suitable for amino acids.

Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the 3-methoxypyrrolidine building block as a salt.

This strategic sequence provides the key (3-Methoxy-pyrrolidin-1-yl) moiety, which can then be used for further functionalization.

Coupling Reactions for Acetic Acid Integration

Once the 3-methoxypyrrolidine building block is obtained, the acetic acid moiety is integrated onto the pyrrolidine nitrogen. This is accomplished via a nucleophilic substitution reaction, specifically an N-alkylation.

The most common method involves reacting 3-methoxypyrrolidine with an acetic acid ester bearing a leaving group, such as ethyl bromoacetate or ethyl chloroacetate. bohrium.comresearchgate.net The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack of the secondary amine. The resulting product is an ester, which is subsequently hydrolyzed to the final carboxylic acid.

Common conditions for this two-step process are:

Alkylation: The pyrrolidine derivative and an alkyl haloacetate are stirred in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) with a base.

Hydrolysis: The isolated ester is treated with an aqueous base (e.g., lithium hydroxide, sodium hydroxide) or acid (e.g., hydrochloric acid) to cleave the ester and yield this compound. researchgate.netchemicalbook.com

The choice of base and solvent can be optimized to improve reaction yield and minimize side products.

| Reagent | Base | Solvent | Temperature | Outcome | Reference |

| Ethyl bromoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | N-alkylation of heterocyclic ketene aminals | bohrium.com |

| Ethyl bromoacetate | Sodium Bicarbonate (NaHCO₃) | Acetonitrile or DMF | Reflux | N-alkylation of various nor-opioid compounds | researchgate.net |

| Ethyl chloroacetate | Potassium Carbonate (K₂CO₃) | N,N-dimethylformamide (DMF) | Microwave (MW) | N-alkylation of isatin | |

| Ethyl bromoacetate | Lithium Hydroxide (LiOH) | N/A | N/A | Used for subsequent ester hydrolysis | chemicalbook.com |

Large-Scale Synthesis Considerations for Pyrrolidine Scaffolds

Transitioning the synthesis of substituted pyrrolidines from a laboratory setting to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Starting Material Selection: The use of inexpensive and readily available starting materials like 4-hydroxyproline is a significant advantage. nih.gov

Reagent Safety and Cost: Hazardous or expensive reagents that are manageable on a lab scale, such as pyrophoric bases (e.g., n-butyllithium) or powerful reducing agents (e.g., lithium aluminum hydride), are often replaced with safer, more economical alternatives for large-scale production.

Purification Methods: Purification by column chromatography is generally avoided on a large scale due to high solvent consumption and cost. Instead, methods like crystallization, distillation, or salt formation are preferred for isolating and purifying intermediates and the final product.

Thermal Safety: Exothermic reactions, such as those involving strong bases or hydrogenation, must be carefully controlled with appropriate cooling and monitoring to prevent thermal runaway.

Environmental Impact: The choice of solvents and reagents is guided by green chemistry principles to minimize waste and environmental impact.

Advanced Synthetic Techniques Applied to Pyrrolidine Acetic Acid Derivatives

Modern synthetic methodologies can significantly enhance the efficiency and environmental friendliness of preparing pyrrolidine acetic acid derivatives. Techniques like microwave-assisted synthesis and one-pot reactions offer substantial advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from many hours to just a few minutes, and frequently improve reaction yields. mdpi.com

In the context of synthesizing this compound, microwave energy can be applied to the N-alkylation step. The direct heating of the polar solvent and reactants leads to a rapid increase in temperature and pressure, accelerating the rate of nucleophilic substitution. Studies on the N-alkylation of various heterocyclic compounds, including pyrrolidines, have demonstrated these benefits. researchgate.netnih.gov For example, the reaction of a pyrrolidine with an alkyl halide in a solvent like DMF with a base such as K₂CO₃ can be completed in 5-30 minutes under microwave irradiation, compared to several hours with conventional heating. nih.gov

Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min) | >95% reduction in time |

| Yield | Moderate to good | Often higher than conventional | Improved efficiency |

| Side Reactions | More prevalent due to long heating | Often reduced | Higher product purity |

| Energy Usage | Less efficient, heats entire apparatus | Highly efficient, heats only reactants | Greener process |

Acetic Acid Mediated One-Pot Reaction Strategies

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Acetic acid can play a crucial role in such strategies, acting as a solvent, a catalyst, or a reactant.

While a specific one-pot reaction for this compound mediated by acetic acid is not extensively documented, related strategies can be envisioned. For instance, acetic acid is known to catalyze multicomponent reactions for the synthesis of complex pyrrolidines. It can act as a Brønsted acid catalyst to promote the formation of iminium ions, which are key intermediates in many cyclization reactions that form the pyrrolidine ring.

A hypothetical one-pot strategy could involve the reductive amination of a suitable precursor dicarbonyl with an amine to form the pyrrolidine ring, followed by in-situ N-alkylation. In such a sequence, acetic acid could serve as the catalyst for the initial ring formation.

Analytical Techniques for Structural Characterization in Synthesis

The structural confirmation of this compound and its synthetic intermediates relies on a combination of standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the molecular structure. acgpubs.orgrsc.org

¹H NMR: Would show characteristic signals for the methoxy group protons (a singlet around 3.3-3.8 ppm), the protons on the pyrrolidine ring (a complex series of multiplets), and the methylene protons of the acetic acid group (a singlet adjacent to the nitrogen). mdpi.comspectrabase.com

¹³C NMR: Would confirm the presence of all carbon atoms, including the methoxy carbon (around 55-60 ppm), the carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid (typically >170 ppm). acgpubs.org

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can also offer structural information. For N-alkylated pyrrolidines, common fragmentation pathways include alpha-cleavage (loss of the substituent on the adjacent carbon) and loss of the entire N-alkyl group. wvu.edumiamioh.edu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700-1750 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.

Expected Analytical Data for this compound

| Technique | Expected Data |

| ¹H NMR | Singlet (~3.3 ppm, 3H, -OCH₃); Multiplets (complex, ~2.0-3.5 ppm, 7H, pyrrolidine ring); Singlet (~3.2 ppm, 2H, -CH₂COOH); Broad Singlet (>10 ppm, 1H, -COOH) |

| ¹³C NMR | ~56 ppm (-OCH₃); ~25-65 ppm (pyrrolidine ring carbons); ~172 ppm (-COOH) |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight (C₇H₁₃NO₃, MW: 159.18 g/mol ) |

| IR | Broad O-H stretch (2500-3300 cm⁻¹); C=O stretch (~1720 cm⁻¹) |

Spectroscopic Methods (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. The C=O stretch of the carboxylic acid would typically appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching of the methoxy group and the C-N stretching of the pyrrolidine ring would be expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. One would expect to see a singlet for the methoxy group protons (OCH₃) around 3.3 ppm. The protons on the pyrrolidine ring would appear as a series of multiplets in the upfield region of the spectrum. The methylene protons of the acetic acid group (-CH₂-COOH) would likely appear as a singlet. The acidic proton of the carboxylic acid (-COOH) would be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbon of the methoxy group would appear around 50-60 ppm. The carbons of the pyrrolidine ring and the methylene carbon of the acetic acid moiety would resonate at various shifts in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be observed at a mass corresponding to its molecular weight (C₇H₁₃NO₃, 159.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the methoxy group, or cleavage of the pyrrolidine ring, providing further structural information. Predicted mass spectrometry data for the hydrochloride salt of a similar compound, 2-(3-methylpyrrolidin-1-yl)acetic acid, shows a predicted [M+H]⁺ peak at m/z 144.10192, which can serve as a reference for the expected behavior of such compounds in the mass spectrometer. nih.gov

The following tables summarize the expected spectroscopic data for this compound based on general principles and data for analogous structures.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Methoxy Group | C-H Stretch | 2850-2960 |

| Pyrrolidine Ring | C-H Stretch | 2850-2960 |

| Methoxy Group | C-O Stretch | 1050-1150 |

| Pyrrolidine Ring | C-N Stretch | 1020-1220 |

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| -COOH | singlet (broad) | 10.0-13.0 |

| Pyrrolidine-CH₂ | multiplet | 2.5-3.5 |

| Pyrrolidine-CH | multiplet | 3.5-4.0 |

| -OCH₃ | singlet | ~3.3 |

| -CH₂-COOH | singlet | ~3.2 |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -C OOH | 170-180 |

| Pyrrolidine-C H-O | 70-80 |

| -OC H₃ | 50-60 |

| Pyrrolidine-C H₂ | 45-65 |

| -C H₂-COOH | 50-60 |

Table 4: Predicted Mass Spectrometry Data for 2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid

| Adduct | m/z |

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

| [M-H]⁻ | 158.08226 |

It is important to note that the exact values in experimental spectra can be influenced by factors such as the solvent used, the concentration of the sample, and the specific instrumentation employed. Therefore, the data presented here are illustrative of the expected ranges and patterns for the spectroscopic characterization of this compound.

Derivatization and Analog Design Strategies for 3 Methoxy Pyrrolidin 1 Yl Acetic Acid Scaffolds

Systematic Chemical Modifications and Functional Group Interconversions

Systematic modification of the (3-Methoxy-pyrrolidin-1-yl)-acetic acid scaffold involves the targeted alteration of its constituent functional groups: the carboxylic acid, the tertiary amine embedded within the ring, and the methoxy (B1213986) ether. These modifications, known as functional group interconversions (FGIs), are fundamental to exploring the structure-activity relationship (SAR) of molecules derived from this scaffold.

The carboxylic acid is a primary site for modification. It can be readily converted into a wide range of other functional groups. Standard coupling reactions, for instance, can transform the acid into amides by reacting it with primary or secondary amines. This is a common strategy to link the pyrrolidine (B122466) scaffold to other pharmacophoric fragments. Alternatively, the acid can be reduced to a primary alcohol, which can then be further derivatized, or converted to various esters to modulate properties like cell permeability and metabolic stability.

The methoxy group (-OCH₃) also presents opportunities for derivatization. Cleavage of the methyl ether, typically using reagents like boron tribromide (BBr₃), yields a secondary alcohol (-OH). This hydroxyl group, as seen in analogs like (R)-3-hydroxypyrrolidine, is a key hydrogen bond donor and can be a critical interaction point with a biological target. regulations.govgoogle.com Furthermore, this newly formed alcohol can serve as a handle for introducing other functionalities through etherification or esterification.

The pyrrolidine ring itself, while generally stable, can be modified. For example, synthetic routes starting from different precursors can introduce substituents at other positions on the ring, allowing for a comprehensive exploration of the chemical space around the core scaffold.

Table 1: Examples of Functional Group Interconversions for the this compound Scaffold

| Original Functional Group | Target Functional Group | Reagents/Reaction Type | Purpose |

| Carboxylic Acid (-COOH) | Amide (-CONR₂) | Amide Coupling (e.g., HATU, EDC) | Link to other molecular fragments |

| Carboxylic Acid (-COOH) | Ester (-COOR) | Fischer Esterification (Acid, Alcohol) | Improve permeability, create prodrugs |

| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | Reduction (e.g., LiAlH₄, BH₃) | Remove acidic group, new derivatization point |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Ether Cleavage (e.g., BBr₃) | Introduce H-bond donor, enable further functionalization |

| Tertiary Amine (Ring N) | N-Oxide | Oxidation (e.g., m-CPBA) | Modulate polarity and metabolic profile |

Scaffold Hopping and Bioisosteric Replacement Strategies

Bioisosteric replacement and scaffold hopping are advanced strategies used to optimize drug-like properties while retaining or improving biological activity. researchgate.net These techniques are particularly relevant for a versatile scaffold like this compound.

Bioisosteric replacement involves substituting one functional group or atom with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov A classic bioisosteric replacement for the carboxylic acid group is a tetrazole ring. Both are acidic at physiological pH and can act as hydrogen bond acceptors, but the tetrazole can offer improved metabolic stability and oral bioavailability. Other potential bioisosteres for the carboxylic acid include phosphonic acids, sulfonic acids, and acyl sulfonamides. The methoxy group can also be replaced. A common switch is to a hydroxyl group, as previously mentioned, or to other small groups like a fluorine atom or a methyl group to fine-tune electronic and steric properties.

Scaffold hopping is a more dramatic modification where the central pyrrolidine ring is replaced with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. nih.gov For the pyrrolidine scaffold, potential hops include:

Piperidine (B6355638): A six-membered ring that increases the distance and alters the angle between the nitrogen and the C3-substituent.

Morpholine: Introduces an additional heteroatom (oxygen), which can increase polarity and potentially form new hydrogen bonds.

Piperazine: Provides a second nitrogen atom that can be used as another attachment point or be modified to tune basicity.

Aziridine or Azetidine: Smaller ring systems that would significantly change the geometry and strain of the molecule.

These changes can lead to novel intellectual property, improved synthetic accessibility, and altered pharmacokinetic profiles. researchgate.netnih.gov

Table 2: Bioisosteric Replacements and Scaffold Hopping Concepts

| Original Moiety | Strategy | Potential Replacement(s) | Rationale |

| Carboxylic Acid | Bioisosteric Replacement | Tetrazole, Phosphonic Acid, Acyl Sulfonamide | Retain acidic character with improved metabolic stability or cell penetration. |

| Methoxy Group | Bioisosteric Replacement | -OH, -F, -Cl, -CH₃, -CF₃ | Modulate hydrogen bonding, lipophilicity, and electronic properties. |

| Pyrrolidine Ring | Scaffold Hopping | Piperidine, Morpholine, Thiazolidine | Alter 3D geometry, solubility, and explore novel chemical space. |

Design of Hybrid Compounds Incorporating this compound Moieties

The this compound scaffold is frequently used as a component of larger, "hybrid" molecules. In this approach, the scaffold serves as a key building block that is synthetically linked to other distinct chemical entities to create a final compound with a desired biological activity. Typically, the acetic acid functional group is activated and used to form an amide bond with an amine on a second molecule.

A prominent example of a therapeutic agent incorporating a closely related scaffold is Asciminib , an inhibitor of the ABL1 tyrosine kinase. Asciminib contains a (R)-3-hydroxypyrrolidin-1-yl moiety, a direct analog of the methoxy-pyrrolidine scaffold. regulations.gov In this molecule, the pyrrolidine ring is attached to a nicotinamide (B372718) core, demonstrating how this heterocyclic unit can be integrated into a complex bioactive molecule.

Similarly, patent literature describes the use of the (S)-3-hydroxy-pyrrolidin-1-yl building block in the synthesis of substituted tetrahydro-pyrido-pyrimidine derivatives that act as PI3K inhibitors. google.com In these compounds, the pyrrolidine nitrogen is acylated, linking it to the larger heterocyclic system. These examples underscore the role of the substituted pyrrolidine moiety as a versatile component for building complex and potent therapeutic agents. The design principle involves combining the favorable properties of the pyrrolidine scaffold (such as its defined 3D structure and polarity) with other pharmacophores that provide target-specific interactions.

Table 3: Examples of Hybrid Compounds with Related Scaffolds

| Compound Class | Core Scaffold Fragment | Connected To | Role of Pyrrolidine Moiety |

| ABL1 Kinase Inhibitors (e.g., Asciminib) | (R)-3-Hydroxypyrrolidin-1-yl | Nicotinamide Core | Provides key interactions and vectors for optimizing solubility and potency. regulations.gov |

| PI3K Inhibitors | (S)-3-Hydroxypyrrolidin-1-yl | Tetrahydro-pyrido-pyrimidine Core | Serves as a key structural element to confer specific binding properties. google.com |

| Nicotinic Receptor Agonists | (S)-Pyrrolidinyl-methoxy | Pyridine Ring | Positions the basic nitrogen of the pyrrolidine for receptor interaction. nih.gov |

Rational Design Principles for Modulating Molecular Properties in Pyrrolidine Derivatives

Rational drug design aims to optimize the pharmacological profile of a lead compound by making deliberate, evidence-based structural modifications. For derivatives of this compound, several key principles guide this process.

Stereochemistry: The pyrrolidine ring has a chiral center at the 3-position. The absolute stereochemistry (R or S) of the methoxy group is often critical for biological activity. One enantiomer typically fits much better into a target's binding site than the other, making stereoselective synthesis essential for maximizing potency and minimizing potential off-target effects.

Conformational Rigidity: The saturated pyrrolidine ring has a relatively rigid, non-planar conformation (an "envelope" or "twist" pucker). This rigidity reduces the entropic penalty upon binding to a target compared to a more flexible acyclic chain. This pre-organization of the substituents in a defined spatial orientation can lead to higher binding affinity.

Hydrogen Bonding: Interconverting the methoxy group to a hydroxyl group introduces a hydrogen bond donor, which can establish a critical interaction with the target protein and enhance binding affinity. regulations.gov

Acidity/Basicity: The N-acetic acid moiety provides an acidic handle, while the ring nitrogen's basicity is masked. Replacing the acid with a neutral amide or a basic amine can profoundly alter the compound's charge state, solubility, and target interactions.

Structure-activity relationship (SAR) studies on related compounds, such as nicotinic acetylcholine (B1216132) receptor agonists, have shown that substitution on connected aromatic rings can profoundly affect efficacy and subtype selectivity. nih.gov This highlights the importance of considering the entire hybrid molecule, where the pyrrolidine moiety serves to correctly orient other interacting parts of the compound.

Table 4: Rational Design Principles and Their Consequences

| Design Principle | Modification Example | Consequence |

| Control Stereochemistry | Use (R)- vs. (S)-3-methoxypyrrolidine | Potency and/or selectivity may be highly dependent on one enantiomer. |

| Exploit Rigidity | Maintain pyrrolidine ring | Favorable binding entropy; well-defined orientation of substituents. |

| Tune Lipophilicity | Convert -OCH₃ to -OH or -F | Alters solubility, permeability, and metabolic stability. |

| Optimize H-Bonding | Convert -OCH₃ to -OH | Introduces a hydrogen bond donor to increase binding affinity. |

| Modify Acidic Group | Convert -COOH to -CONH₂ | Removes negative charge, alters solubility, creates new interaction vectors. |

Structure Activity Relationship Sar Studies of 3 Methoxy Pyrrolidin 1 Yl Acetic Acid Analogs

Influence of Stereochemistry and Chiral Centers on Biological Interactions

The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of biological activity. The carbons at positions 3 and 4, as well as any substituted atoms, can act as chiral centers, and their spatial orientation significantly influences the binding affinity and selectivity for biological targets like enzymes and receptors.

The non-planar nature of the pyrrolidine ring leads to a phenomenon known as "pseudorotation," resulting in various "envelope" and "twist" conformations. The presence and configuration of substituents, such as the methoxy (B1213986) group at the 3-position, can lock the ring into a specific, energetically favorable conformation. This pre-organization can reduce the entropic penalty upon binding to a target protein, thereby enhancing potency.

In the development of bioactive molecules, it is common to observe that only one stereoisomer is active, as it correctly orients the key interacting groups to fit into the chiral binding pocket of a protein. For example, in a series of potent P2Y12 receptor antagonists, the (S)-configuration of the 3-methoxypyrrolidine (B1366375) moiety was essential for activity. This highlights how different stereoisomers can lead to vastly different biological profiles due to the specific geometry of protein binding sites.

Impact of Substituent Variations on Pharmacological Activity

The pharmacological profile of compounds featuring the (3-Methoxy-pyrrolidin-1-yl)-acetic acid scaffold is highly sensitive to modifications of its constituent parts. SAR studies have systematically explored how changes to the methoxy group, the pyrrolidine ring, and the N-acetic acid moiety affect activity, particularly in the context of GlyT1 inhibition.

The methoxy group (-OCH₃) at the 3-position of the pyrrolidine ring plays a significant role in modulating the pharmacological properties of these analogs. While seemingly simple, this group can influence activity through several mechanisms:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's binding site.

Conformational Control: As mentioned, the methoxy group can influence the ring's conformational preference, orienting other substituents for optimal binding.

Physicochemical Properties: It impacts the molecule's lipophilicity and polarity, which affects solubility, cell permeability, and metabolic stability.

The core of SAR exploration often involves modifying the substituents attached to the pyrrolidine nitrogen and other positions on the ring. The parent compound features an acetic acid group on the nitrogen, which provides a key acidic feature for interaction. However, replacing or elaborating upon this group has led to the discovery of highly potent inhibitors.

In a key study, a series of GlyT1 inhibitors were developed where the acetic acid moiety on the pyrrolidine nitrogen was replaced by a larger structure, typically an N-arylmethyl benzamide (B126). nih.gov The SAR of this series demonstrated that while the core pyrrolidine scaffold was important, the nature of the substituents was critical for high potency.

For instance, starting with a (pyrrolidin-1-yl)methyl benzamide core, researchers found that the choice of aryl groups (R¹ and R²) dramatically influenced GlyT1 inhibitory activity.

Table 1: SAR of N-((1-(Arylmethyl)pyrrolidin-3-yl))benzamide Analogs as GlyT1 Inhibitors nih.gov

| Compound | R¹ (on Benzamide) | R² (on N-benzyl) | GlyT1 IC₅₀ (nM) |

| 1 | 2,4-dichloro | 4-fluoro | 10 |

| 2 | 2-chloro-4-fluoro | 4-fluoro | 11 |

| 3 | 2-chloro | 4-fluoro | 25 |

| 4 | 4-fluoro | 4-fluoro | 120 |

| 5 | 2,4-dichloro | H | 280 |

| 6 | 2,4-dichloro | 2-fluoro | 12 |

This data reveals a strong preference for a 2,4-dichloro substitution pattern on the benzamide ring (R¹) and a fluoro group on the N-benzyl ring (R²). Removing the fluorine from the N-benzyl group (Compound 5 vs. 1) led to a 28-fold decrease in potency, highlighting the importance of that specific interaction. nih.gov

Conformational Analysis and its Correlation with Biological Response

The biological response of flexible molecules like pyrrolidine derivatives is intrinsically linked to their conformational behavior. Conformational analysis aims to identify the low-energy shapes a molecule can adopt and determine which of these is the "bioactive conformation"—the one responsible for the interaction with the biological target.

As previously noted, the pyrrolidine ring is not planar and exists in a state of pseudorotation between multiple envelope and twisted conformers. nih.gov Computational modeling and spectroscopic techniques are used to understand these preferences. It is often hypothesized that the origin of stereoselectivity in reactions and biological activity stems from the distinct conformational preferences of the enamines or substituted amines. nih.gov The substituent at the 3-position, such as the methoxy group, can create a steric and electronic bias, favoring certain conformations over others. This conformational locking can pre-organize the molecule for binding, which is a key strategy in rational drug design to enhance potency.

Structure-Based Drug Design Approaches Utilizing this compound Scaffolds

The this compound scaffold is an excellent starting point for modern structure-based drug design campaigns. Techniques like scaffold hopping and fragment-based design leverage such core structures to discover novel and potent therapeutic agents.

Scaffold hopping involves replacing a central molecular core (like a piperidine (B6355638) ring) with a structurally different but functionally similar group (a bioisostere), such as a substituted pyrrolidine. lookchem.com This strategy is used to explore new chemical space, improve properties like CNS penetration, and generate novel intellectual property. The (3-Methoxy-pyrrolidin-1-yl) moiety has been successfully used as a bioisosteric replacement for other cyclic amines in the development of GlyT1 inhibitors.

Structure-based design relies on knowing the 3D structure of the target protein, often determined by X-ray crystallography. nih.gov With this information, medicinal chemists can design molecules that fit precisely into the binding site. The pyrrolidine scaffold can be docked into the active site, and computational models can predict how modifications—such as changing the stereochemistry or adding substituents—will affect binding affinity. This allows for a more rational and efficient optimization process compared to traditional trial-and-error synthesis.

Computational Chemistry and Cheminformatics Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as (3-Methoxy-pyrrolidin-1-yl)-acetic acid, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. For this compound, key interactions would be anticipated from its functional groups: the carboxylic acid can act as a hydrogen bond donor and acceptor, the nitrogen atom within the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor, and the methoxy (B1213986) group's oxygen can also accept hydrogen bonds. mdpi.com

While specific docking studies on this compound are not prevalent in the literature, numerous studies on analogous pyrrolidine derivatives demonstrate the utility of this approach. These studies show that pyrrolidine-based compounds can effectively bind to a wide range of biological targets. For instance, pyrrolidin-2-one derivatives have been successfully docked into the active site of acetylcholinesterase (AChE), a target for Alzheimer's disease, with some analogues showing higher docking scores than the standard drug donepezil. nih.govresearchgate.net Similarly, other pyrrolidine derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase for diabetes treatment nih.gov and various bacterial enzymes. asianpubs.orgnih.gov

A hypothetical docking of this compound would explore how its stereochemistry and conformational flexibility allow it to fit within a binding pocket. The results, typically given as a binding energy score, would help rationalize its potential biological activity and guide the design of more potent analogues. A complex containing the (S)-3-Methoxypyrrolidin-1-yl moiety is part of Selatogrel, a P2Y12 receptor antagonist, suggesting this scaffold is capable of potent and selective target engagement. researchgate.netnih.govnih.gov

| Pyrrolidine Derivative Class | Biological Target | Reported Docking Score (Example) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | -18.59 (kcal/mol) | Hydrogen bonding, hydrophobic interactions | nih.govresearchgate.net |

| Substituted pyrrolidines | α-Amylase | -7.2 (kcal/mol) | Hydrogen bonding with catalytic residues | nih.gov |

| Thiourea-pyridone derivatives | Coagulation Factor Protease | -7.3 (kcal/mol) | Hydrogen bonding from thiourea (B124793) fragment | d-nb.info |

| Indolylmethylen-thioxothiazolidine derivatives | MurB enzyme | -8.8 to -9.3 (kcal/mol) | H-bonds, hydrophobic interactions | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.org For this compound, DFT would be applied to perform geometry optimization to find the most stable three-dimensional structure. Furthermore, DFT calculations can yield a variety of electronic properties, such as charge distribution, dipole moment, and vibrational frequencies, which are essential for understanding its behavior. Studies on related systems, like l-proline-based solvents, have utilized DFT to gain structural insights and understand intermolecular interactions. acs.org The application of DFT to organoimido derivatives of polyoxometalates has also helped elucidate the origin of their nonlinear optical properties through analysis of charge transfer. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of kinetic stability; a large gap implies high stability and low reactivity.

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and predict how a molecule will interact with other species. dntb.gov.uachemrxiv.org The MEP map highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show strong negative potential around the oxygen atoms of the carboxylic acid and the methoxy group, identifying them as likely sites for hydrogen bonding or electrophilic attack. mdpi.comresearchgate.net Conversely, the hydrogen of the carboxylic acid would exhibit a positive potential. This analysis is crucial for drug design, as electrostatic complementarity is a key driver of ligand-protein binding. rsc.org

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Localized on the pyrrolidine nitrogen and methoxy oxygen | Indicates primary sites for oxidation or electron donation. |

| LUMO Energy | Localized on the carbonyl carbon of the acetic acid group | Indicates the most likely site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderately large | Suggests good kinetic stability under normal conditions. |

| MEP Minimum | Located near the carboxylic and methoxy oxygen atoms | Defines regions for hydrogen bond acceptance and electrophilic interaction. |

| MEP Maximum | Located near the carboxylic acid proton | Defines region for hydrogen bond donation and nucleophilic interaction. |

Computational chemistry can model entire reaction mechanisms, identifying transition states and calculating the energy barriers (activation energies) associated with them. This is valuable for understanding both the synthesis of a compound and its potential metabolic pathways. For this compound, DFT calculations could be used to model its formation, for example, via the N-alkylation of 3-methoxypyrrolidine (B1366375) with a haloacetic acid. Such studies can predict the feasibility of a reaction route and help optimize conditions. Mechanistic studies combining DFT and experimental data have been used to elucidate complex catalytic cycles, providing deep insight into reaction intermediates and transition state geometries. acs.org

Conformational Landscape Analysis and Potential Energy Surfaces (PES)

The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when binding to a receptor. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, often described as "pseudorotation". researchgate.netnih.gov

Advanced Cheminformatics for Scaffold Characterization and Chemical Space Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. The pyrrolidine ring is recognized as a versatile scaffold in drug discovery, capable of generating significant structural diversity. nih.govfrontiersin.org

For this compound, cheminformatics tools can be used to characterize its core scaffold and explore the surrounding "chemical space". mdpi.com This involves generating virtual libraries of analogues by modifying its substitution patterns and then calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors). By comparing these virtual compounds to databases of known active molecules, it's possible to assess their drug-likeness and potential for biological activity. Self-organizing maps and other machine learning techniques can visualize this chemical space, clustering structurally similar molecules and helping to guide synthetic efforts toward more promising regions. mdpi.com This approach allows for the efficient design of compound libraries with diverse properties, maximizing the chances of discovering novel bioactive agents. elsevierpure.com

Biological and Pharmacological Applications of 3 Methoxy Pyrrolidin 1 Yl Acetic Acid Scaffolds

Identification and Characterization of Biological Targets

The (3-Methoxy-pyrrolidin-1-yl) scaffold has been integrated into molecules targeting a variety of biological entities, most notably G-protein coupled receptors.

While the (3-Methoxy-pyrrolidin-1-yl)-acetic acid scaffold is of interest in medicinal chemistry, current public research has not extensively detailed its specific inhibitory activity against enzymes such as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Dihydrofolate Reductase (DHFR), Cyclooxygenase (COX) enzymes, or Cholinesterases. Research on related pyrrolidine (B122466) structures suggests potential, but direct evidence for the parent compound is not available. For instance, various pyrrolidine derivatives have been investigated as inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1) and in the context of anticancer activity, but these are structurally distinct from this compound. nih.govmdpi.com

The (3-Methoxy-pyrrolidin-1-yl) moiety has been most prominently featured in the development of antagonists for the P2Y12 receptor.

P2Y12 Receptor: The (S)-3-Methoxypyrrolidin-1-yl group is a key component of the potent and selective P2Y12 receptor antagonist, ACT-246475 (Selatogrel). researchgate.netnih.gov This compound is part of a 2-phenylpyrimidine-4-carboxamide (B13652400) series of P2Y12 antagonists. researchgate.net The inclusion of the methoxypyrrolidine moiety was a result of optimization efforts to achieve high potency in platelet aggregation assays. nih.gov ACT-246475 is a reversible antagonist of the P2Y12 receptor. researchgate.net

| Compound | Target Receptor | Activity | IC50 (Platelet Aggregation) |

| ACT-246475 (Selatogrel) | P2Y12 | Antagonist | 8 nM researchgate.net |

Serotonin (B10506) Receptors: While direct studies on this compound are not available, related structures containing a pyrrolidine ring have been explored for their activity at serotonin receptors. For instance, certain 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent and selective agonists for the h5-HT1D receptor. dntb.gov.ua These findings highlight the utility of the pyrrolidine scaffold in designing ligands for serotonin receptors, although the specific contribution of a 3-methoxy substituent on an acetic acid derivative is not characterized.

Epidermal Growth Factor Receptor (EGFR): There is no direct evidence in the reviewed literature of this compound or its close analogs being profiled for agonistic or antagonistic activity at the Epidermal Growth Factor Receptor.

Investigation of Pharmacological Mechanisms at the Molecular Level

The understanding of how these scaffolds interact with their targets is crucial for rational drug design.

For the P2Y12 receptor antagonist ACT-246475, which contains the (S)-3-Methoxypyrrolidin-1-yl group, while a detailed X-ray co-crystal structure with the receptor is not publicly available in the provided results, the development of such potent antagonists often relies on molecular modeling and docking studies to understand the binding interactions within the receptor's binding pocket. These studies help in optimizing the ligand's fit and interactions with key amino acid residues.

There is no specific information in the provided search results indicating that this compound or its immediate derivatives function as allosteric modulators. The action of ACT-246475 on the P2Y12 receptor is described as direct antagonism, suggesting it acts at the orthosteric binding site. researchgate.net

Preclinical In Vitro Biological Evaluations for Therapeutic Potential

The therapeutic potential of compounds containing the (3-Methoxy-pyrrolidin-1-yl) scaffold has been assessed in various in vitro models. ACT-246475, the P2Y12 antagonist, demonstrated nanomolar potency in a disease-relevant platelet aggregation assay in human plasma. nih.gov This highlights the potential of this scaffold in the development of antiplatelet agents for thrombotic diseases. researchgate.net Further preclinical evaluations showed that ACT-246475 is a selective and reversible antagonist. researchgate.net The development of a prodrug, ACT-281959, was pursued to improve bioavailability. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Therapeutic Agents Based on (3-Methoxy-pyrrolidin-1-yl)-acetic Acid Scaffolds

The this compound scaffold is a key component in the development of innovative therapeutic agents targeting a range of diseases. A notable example is in the field of cardiovascular medicine, where derivatives have been investigated as potent antiplatelet agents.

One significant development is the discovery of Selatogrel (ACT-246475), a P2Y12 receptor antagonist. researchgate.netnih.gov This compound, which incorporates a (S)-3-methoxypyrrolidin-1-yl moiety, is a reversible and selective antagonist of the P2Y12 receptor and has been developed for subcutaneous administration for the early treatment of suspected acute myocardial infarction. researchgate.net Preclinical studies have shown that Selatogrel has a wider therapeutic window concerning bleeding risk compared to established drugs like clopidogrel. researchgate.netnih.gov

Furthermore, patent literature reveals the exploration of pyridin-3-yl acetic acid derivatives that include the (3-methoxy-pyrrolidin-1-yl) group as potential inhibitors of human immunodeficiency virus (HIV) replication. google.comgoogle.com This highlights the versatility of this scaffold in antiviral drug discovery.

The core structure of this compound allows for various modifications, enabling the fine-tuning of pharmacological properties to target different biological receptors and enzymes. The methoxy (B1213986) group at the 3-position of the pyrrolidine (B122466) ring can influence binding affinity and metabolic stability, while the acetic acid portion provides a handle for creating amides, esters, and other derivatives to modulate activity and pharmacokinetic profiles.

Table 1: Examples of Therapeutic Agents Based on (3-Methoxy-pyrrolidin-1-yl) Scaffolds

| Compound Name | Therapeutic Target | Potential Indication |

| Selatogrel (ACT-246475) | P2Y12 Receptor | Acute Myocardial Infarction |

| Pyridin-3-yl acetic acid derivatives | HIV Replication | HIV/AIDS |

Integration of Advanced Synthetic and Computational Methodologies

The synthesis and optimization of therapeutic agents based on the this compound scaffold are increasingly reliant on the integration of advanced synthetic techniques and computational modeling.

Synthetic Methodologies: The preparation of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the alkylation of 3-methoxypyrrolidine (B1366375) with a haloacetic acid ester, followed by hydrolysis to yield the desired carboxylic acid. The synthesis of the chiral 3-methoxypyrrolidine precursor is a critical step, often starting from commercially available materials like (S)-1-Boc-3-hydroxymethylpyrrolidine. researchgate.net One-pot synthesis methods, often mediated by reagents like acetic acid, are being explored to create complex pyrrolidine derivatives in an efficient manner. nih.govbeilstein-journals.orgnih.gov These methods offer advantages in terms of reduced reaction times and high yields. nih.gov

Computational Methodologies: Computational chemistry plays a pivotal role in accelerating the drug discovery process for pyrrolidine-based compounds. Molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes and affinities of these molecules with their biological targets. nih.govscispace.com For instance, in the development of acetylcholinesterase inhibitors, docking studies have helped in identifying pyrrolidin-2-one derivatives with high binding scores, and MD simulations have confirmed the stability of the ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also employed to predict the biological activity of newly designed compounds based on their structural features. nih.govscispace.com These computational tools allow for the rational design of more potent and selective inhibitors, reducing the need for extensive and costly experimental screening. The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps in the early identification of candidates with favorable drug-like properties. nih.gov Bioisosteric replacement, a strategy to substitute parts of a molecule with other fragments having similar physical or chemical properties, is another advanced technique used to optimize lead compounds. semanticscholar.orgdrughunter.comnih.govbaranlab.orgresearchgate.net This can lead to improved potency, selectivity, and pharmacokinetic profiles.

Exploration of New Biological Targets and Disease Indications for Pyrrolidine Derivatives

The inherent versatility of the pyrrolidine scaffold, including the this compound framework, opens up avenues for exploring novel biological targets and addressing a wider range of diseases.

Neurodegenerative Diseases: Pyrrolidine derivatives are being actively investigated for the treatment of neurodegenerative conditions such as Alzheimer's disease. nih.gov One of the key targets is acetylcholinesterase (AChE), and novel pyrrolidone derivatives have been designed and shown to be potential AChE inhibitors through in silico studies. nih.gov

Oncology: In the field of oncology, pyrrolidine-containing compounds are being explored as inhibitors of novel cancer targets. For example, spirooxindoles fused with a pyrrolidine ring have been investigated as dual inhibitors of GPX4 and MDM2–p53, which could be a promising strategy for cancer therapy. scispace.com Additionally, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have demonstrated anticancer activity against human lung cancer cells. mdpi.com Another emerging target is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is involved in both inflammation and cancer, and acetic acid-based compounds have been identified as potential inhibitors. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of pyrrolidine derivatives is also a significant area of research. As mentioned, mPGES-1 is a key enzyme in the inflammatory cascade, and targeting it with novel chemical entities could lead to new anti-inflammatory drugs. nih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of receptors that are the targets of a significant portion of approved drugs. The pyrrolidine scaffold is well-suited for the design of ligands that can modulate GPCR activity, including the development of allosteric modulators which can offer greater selectivity and improved safety profiles. drughunter.comnih.govnih.gov The P2Y12 receptor targeted by Selatogrel is itself a GPCR, underscoring the potential of this chemical class in targeting this important receptor family. researchgate.netnih.gov

Table 2: Emerging Biological Targets for Pyrrolidine-Based Scaffolds

| Biological Target | Therapeutic Area |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| GPX4/MDM2–p53 | Oncology |

| Microsomal prostaglandin E synthase-1 (mPGES-1) | Oncology, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | Various |

The continued exploration of the chemical space around the this compound scaffold, coupled with advances in synthetic and computational chemistry, promises to deliver a new generation of therapeutic agents for a wide array of human diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxy-pyrrolidin-1-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with pyrrolidine derivatives. For methoxy substitution, use a Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) to introduce the 3-methoxy group .

- Step 2 : Acetic acid moiety introduction: React the substituted pyrrolidine with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid derivative.

- Critical Factors : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Use - and -NMR to verify methoxy (-OCH₃, δ ~3.3 ppm) and acetic acid (-CH₂COOH, δ ~3.9–4.1 ppm) groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₃NO₃, expected m/z 172.0974) .

- XRD : For crystalline samples, use single-crystal X-ray diffraction (SHELXL refinement) to resolve bond angles and confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the methoxy group at the 3-position of pyrrolidine influence the compound’s conformational flexibility and bioactivity?

- Conformational Analysis :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to assess energy barriers for ring puckering. The methoxy group introduces steric hindrance, stabilizing a chair-like conformation .

- Biological Relevance : Conformational rigidity may enhance binding to targets like GPCRs or enzymes (e.g., monoamine oxidases). Compare with non-methoxy analogs via in vitro assays .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallization Strategies :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO/water mixtures) to induce slow nucleation.

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C).

- Refinement Issues : If anisotropic displacement parameters are problematic, apply TWINABS for data correction and SHELXL for refinement .

Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?

- Data Reconciliation Framework :

- Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Batch Analysis : Check for impurities (HPLC purity >98%) and stereochemical consistency (chiral HPLC) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data, adjusting for variables (e.g., cell line heterogeneity) .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound?

- In Silico Workflow :

- ADME Prediction : Use SwissADME to estimate logP (~0.5), aqueous solubility (-2.5 LogS), and BBB permeability (low) .

- Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- Metabolic Pathways : Simulate phase I/II metabolism via BioTransformer 3.0 to identify potential glucuronidation sites .

Methodological Notes

- Synthesis : Prioritize microwave-assisted synthesis for reduced reaction times and higher yields .

- Structural Analysis : Combine XRD with solid-state NMR to resolve dynamic disorder in crystals .

- Biological Assays : Include positive controls (e.g., known MAO inhibitors) and validate with knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.